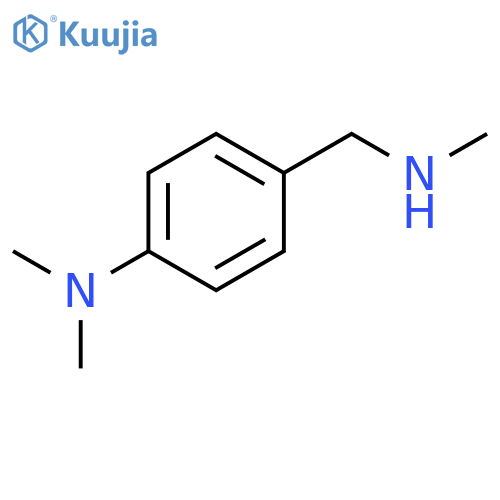Cas no 83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline)

83671-43-6 structure
商品名:N,N-dimethyl-4-(methylamino)methylaniline
N,N-dimethyl-4-(methylamino)methylaniline 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-4-((methylamino)methyl)aniline
- (4-Dimethylaminobenzyl)methylamine
- 4-(dimethylamino)-N-methylBenzenemethanamine
- Benzenemethanamine,4-(dimethylamino)-N-methyl-
- N,N-Dimethyl-4-[(methylamino)methyl]aniline
- 4-(Dimethylamino)-N-methyl-benzylamine
- C78495
- CS-0213196
- DUIPUNLJRBPNMK-UHFFFAOYSA-N
- Z57327129
- N-Methyl-4-(N,N-dimethylamino)benzylamine
- MFCD04600269
- N,N-dimethyl-4-(methylaminomethyl)aniline
- A864236
- TS-01459
- 83671-43-6
- FT-0710817
- Nmdmaba
- Benzenemethanamine, 4-(dimethylamino)-N-methyl-
- SCHEMBL4573652
- EN300-12810
- SB76317
- AKOS000263899
- p-dimethylamino-methylbenzylamine
- DB-075957
- N,N-dimethyl-4-(methylamino)methylaniline
-
- MDL: MFCD04600269
- インチ: InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3
- InChIKey: DUIPUNLJRBPNMK-UHFFFAOYSA-N
- ほほえんだ: CNCC1=CC=C(C=C1)N(C)C
計算された属性
- せいみつぶんしりょう: 164.131
- どういたいしつりょう: 164.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 15.3A^2
じっけんとくせい
- 密度みつど: 0.971
- ふってん: 252.1 °C at 760 mmHg
- フラッシュポイント: 101.9 °C
N,N-dimethyl-4-(methylamino)methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12810-0.05g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.05g |
$19.0 | 2023-06-13 | |
| Enamine | EN300-12810-1.0g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 1g |
$57.0 | 2023-06-13 | |
| Apollo Scientific | OR6189-1g |
N,N-Dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 1g |
£174.00 | 2024-07-21 | |
| Alichem | A019148751-5g |
N,N-Dimethyl-4-((methylamino)methyl)aniline |
83671-43-6 | 95% | 5g |
$535.50 | 2023-08-31 | |
| TRC | B413515-500mg |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Cooke Chemical | BD8091931-5g |
N,N-Dimethyl-4-((methylamino)methyl)aniline |
83671-43-6 | 98% | 5g |
RMB 1587.20 | 2025-02-20 | |
| Enamine | EN300-12810-0.25g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.25g |
$28.0 | 2023-06-13 | |
| Enamine | EN300-12810-0.5g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.5g |
$44.0 | 2023-06-13 |
N,N-dimethyl-4-(methylamino)methylaniline 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline) 関連製品
- 606-87-1(N-Benzyl-N-phenylaniline)
- 614-30-2(N-Benzyl-N-methylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 91-73-6(N,N-Dibenzylaniline)
- 19158-51-1(p-Toluenesulfonyl cyanide)
- 103-32-2(N-Benzylaniline)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:83671-43-6)N,N-dimethyl-4-(methylamino)methylaniline

清らかである:99%
はかる:5g
価格 ($):238.0